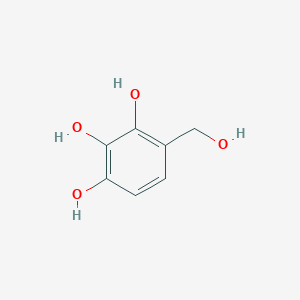![molecular formula C20H12 B107138 Benzo[a]pyrene-d12 CAS No. 63466-71-7](/img/structure/B107138.png)
Benzo[a]pyrene-d12
概要
説明
Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms .
Synthesis Analysis
Benzo[a]pyrene-d12 can be used as a stable isotope internal standard for the quantification of benzo(a)pyrene content in specific food samples using gas chromatography/mass spectrometry . It is typically found in coal tar, grilled meats, and tobacco smoke .
Molecular Structure Analysis
The molecular formula of Benzo[a]pyrene-d12 is C20D12 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene .
Chemical Reactions Analysis
Benzo[a]pyrene is a polycyclic aromatic hydrocarbon that results when incomplete combustion of organic matter occurs . It is highly fat-soluble and therefore tends to accumulate in fat and liver tissues .
Physical And Chemical Properties Analysis
The molecular weight of Benzo[a]pyrene-d12 is 264.38 . It is a solid substance with a boiling point of 495 °C and a melting point of 177-180 °C .
科学的研究の応用
Environmental Monitoring
Benzo[a]pyrene-d12 serves as an internal standard in the quantification of benzo[a]pyrene in environmental samples. Its use is crucial in air and water quality monitoring, where accurate measurement of pollutants is necessary for assessing environmental health risks .
Food Safety Analysis
In food safety, Benzo[a]pyrene-d12 is used to measure the levels of benzo[a]pyrene in foodstuffs, particularly those exposed to smoke or high-temperature cooking processes. This helps in ensuring that food products comply with safety standards and do not pose a carcinogenic risk to consumers .
Toxicology Studies
Researchers employ Benzo[a]pyrene-d12 in toxicological studies to understand the metabolic pathways and health effects of benzo[a]pyrene exposure. It aids in elucidating the mechanisms of action and potential risks associated with this compound .
Pharmacokinetics
In pharmacology, Benzo[a]pyrene-d12 is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of benzo[a]pyrene. It provides insights into how the compound interacts with biological systems and its potential therapeutic or adverse effects .
Chemical Research
Benzo[a]pyrene-d12 is used in chemical research to study the behavior of polycyclic aromatic hydrocarbons in various conditions. It helps in understanding the chemical properties and reactivity of these compounds, which is essential for developing new materials and chemical processes .
Forensic Science
In forensic applications, Benzo[a]pyrene-d12 can be used to trace the presence of benzo[a]pyrene in samples from fire scenes or other incidents where combustion has occurred. It assists in the investigation of environmental crimes and exposure assessments .
Biotechnology Research
The compound is also instrumental in biotechnology research, where it’s used to study the impact of environmental contaminants on living organisms and to develop bioremediation strategies for the detoxification of polluted sites .
Analytical Standards Development
Lastly, Benzo[a]pyrene-d12 is crucial in the development of analytical standards. It ensures the accuracy and precision of analytical methods used across various scientific disciplines, from environmental science to pharmacology .
作用機序
Target of Action
Benzo[a]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene , primarily targets the DNA in cells . The compound’s diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations . This interaction with DNA is a key factor in its carcinogenic effects .
Mode of Action
The mode of action of Benzo[a]pyrene-d12 involves its interaction with DNA. Its diol epoxide metabolites, BPDE, bind covalently to DNA, leading to the formation of DNA adducts . These adducts can cause DNA mutations, which can lead to the development of cancer .
Biochemical Pathways
Benzo[a]pyrene-d12 affects several biochemical pathways. It influences cellular processes via intricate interactions . The compound’s effects on the transcriptome are complex and multifaceted . Key genes such as CYP1B1 and ASB2 are consistently upregulated in response to exposure . The affected pathways include xenobiotic metabolism, oxidative stress responses, cell cycle regulation, and survival signaling .
Pharmacokinetics
Upon absorption, Benzo[a]pyrene-d12 is quickly absorbed by the intestines and mainly concentrates on body fat and fatty tissues . The compound exhibits a fast elimination rate, with a half-life in the blood of less than 5 minutes and a half-life in the liver of 10 minutes .
Result of Action
The primary result of Benzo[a]pyrene-d12’s action is the induction of DNA mutations, which can lead to the development of cancer . The compound’s interaction with DNA and the subsequent formation of DNA adducts can cause DNA damage and alter gene expression profiles . This can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression .
Action Environment
The action of Benzo[a]pyrene-d12 can be influenced by various environmental factors. The compound is a result of incomplete combustion of organic matter and can be found in various environmental sources such as coal tar, tobacco smoke, and charbroiled food . These environmental sources can influence the compound’s action, efficacy, and stability. If released to water, it will adsorb very strongly to sediments and particulate matter .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWHPNWAFZXNH-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894062 | |
| Record name | benzo[a]pyrene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63466-71-7 | |
| Record name | 63466-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Benzo[a]pyrene-d12 and why is it used in research?
A1: Benzo[a]pyrene-d12 is a deuterated form of Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The "d12" designation indicates that 12 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution doesn't significantly alter the chemical behavior of Benzo[a]pyrene but makes it readily distinguishable from the non-deuterated form in analytical techniques like gas chromatography-mass spectrometry (GC/MS). This makes Benzo[a]pyrene-d12 an invaluable tool in research as an internal standard.
Q2: How is Benzo[a]pyrene-d12 used as an internal standard in PAH analysis?
A: When analyzing for Benzo[a]pyrene and other PAHs in complex samples like food or environmental matrices, researchers often add a known amount of Benzo[a]pyrene-d12 during the sample preparation stage [, , , ]. Because it behaves almost identically to Benzo[a]pyrene during extraction and analysis, any losses or variations in the recovery of Benzo[a]pyrene-d12 also reflect what happened to the target analyte, Benzo[a]pyrene. By comparing the signal intensity of Benzo[a]pyrene to that of Benzo[a]pyrene-d12, scientists can accurately quantify the amount of Benzo[a]pyrene present in the original sample, even if the extraction and analysis processes are not perfectly efficient.
Q3: Can you give specific examples of how Benzo[a]pyrene-d12 has been used in recent studies?
A: Certainly. In a study investigating the formation of nitrated PAHs from reactions with various radicals [], researchers used deuterated PAHs, including Benzo[a]pyrene-d12, to study the impact of deuterium substitution on the mutagenicity of the resulting products. This research demonstrated that the deuterium isotope effect could lead to an underestimation of the mutagenicity of novel nitro-PAHs. In another study focusing on the determination of Benzo[a]pyrene in camellia oil [], Benzo[a]pyrene-d12 was used as an internal standard for accurate quantification via GC/MS/MS. This study highlighted the importance of sensitive and accurate methods for detecting Benzo[a]pyrene in food products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)





![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)